克草定砜

描述

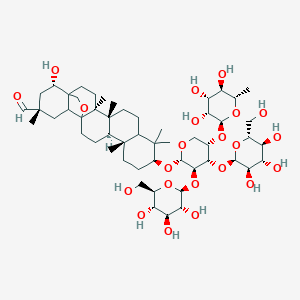

Clethodim sulfoxide is a metabolite of clethodim, a selective cyclohexanedione herbicide. Clethodim is widely used for post-emergent control of annual and perennial grasses in various crops such as cotton, coffee, onions, carrots, and soybeans . Clethodim sulfoxide is formed through the oxidation of clethodim and plays a significant role in the herbicidal activity of clethodim .

科学研究应用

Clethodim sulfoxide has various applications in scientific research, including:

作用机制

Target of Action

Clethodim Sulfoxide primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the pathways of fatty acid biosynthesis .

Mode of Action

Clethodim Sulfoxide, as a selective herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the normal function of the enzyme, leading to changes in the plant’s metabolic processes.

Biochemical Pathways

The inhibition of ACCase by Clethodim Sulfoxide affects the fatty acid biosynthesis pathway . This disruption can lead to a series of downstream effects, including the inhibition of germination and root growth, as well as changes in the enzymatic activity of catalase and ascorbate peroxidase .

Pharmacokinetics

Clethodim Sulfoxide exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours after administration . The principal route of excretion is the urine (87-93%), with a smaller percentage of the radioactivity (9-17%) eliminated in the feces .

Result of Action

The action of Clethodim Sulfoxide leads to several molecular and cellular effects. It demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes are observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .

Action Environment

Clethodim Sulfoxide is highly soluble in water and has a low volatility . Its action, efficacy, and stability can be influenced by environmental factors such as pH, as it is hydrolytically stable at pH 7 and 9, but hydrolysed at pH 5 .

生化分析

Cellular Effects

Studies on Clethodim have shown that it can cause changes in cell function . For instance, it has been observed to inhibit germination and root growth in Allium cepa, a model plant

Molecular Mechanism

Clethodim is known to act after the plant emerges, effectively killing grasses

Temporal Effects in Laboratory Settings

Clethodim has been observed to demonstrate phytotoxicity, inhibiting germination and root growth at certain concentrations

Metabolic Pathways

准备方法

Synthetic Routes and Reaction Conditions: Clethodim sulfoxide is synthesized through the oxidation of clethodim. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically occurs in an organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of clethodim sulfoxide involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity clethodim sulfoxide .

化学反应分析

Types of Reactions: Clethodim sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of clethodim sulfoxide can lead to the formation of clethodim sulfone.

Reduction: Clethodim sulfoxide can be reduced back to clethodim under specific conditions.

Substitution: Clethodim sulfoxide can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as methanol, ethanol, and dichloromethane.

Major Products:

Clethodim Sulfone: Formed through further oxidation.

Clethodim: Formed through reduction.

相似化合物的比较

Clethodim sulfoxide is unique compared to other similar compounds due to its specific mode of action and selectivity for grasses. Similar compounds include:

Clethodim: The parent compound from which clethodim sulfoxide is derived.

Clethodim Sulfone: A further oxidized form of clethodim sulfoxide.

Cyclohexanedione Herbicides: Other herbicides in the same chemical family, such as sethoxydim and tralkoxydim.

Clethodim sulfoxide stands out due to its specific inhibition of acetyl coenzyme A carboxylase and its role as a key metabolite in the herbicidal activity of clethodim .

属性

IUPAC Name |

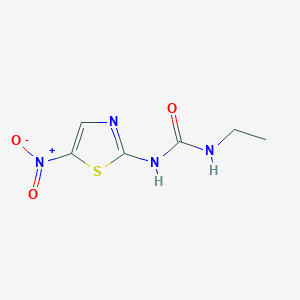

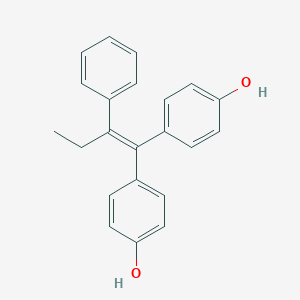

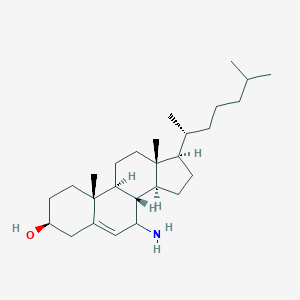

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABMGBLIZYILDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in detecting Clethodim and its metabolites in complex matrices like crops and soil, and how have researchers addressed them?

A: Accurately detecting low concentrations of Clethodim, Clethodim Sulfoxide, and Clethodim Sulfone in complex matrices like crops and soil presents a challenge. These matrices contain various compounds that can interfere with analysis. Researchers have developed methods utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [, , ]. This technique provides the sensitivity and selectivity needed to identify and quantify these compounds at trace levels. To further improve accuracy, researchers have employed extraction and purification techniques like solid-phase extraction (SPE) with C18 cartridges [] and octadecyl silane purification [], minimizing matrix interference and improving the detection limits.

Q2: Can you explain the role of m-chloroperoxybenzoic acid in analyzing Clethodim and its metabolites?

A: Researchers utilize m-chloroperoxybenzoic acid as an oxidizing agent to simplify the analytical process []. Both Clethodim and Clethodim Sulfoxide are readily oxidized to Clethodim Sulfone by m-chloroperoxybenzoic acid. This conversion allows for the quantification of all three compounds by measuring the Clethodim Sulfone concentration after the oxidation step, streamlining the analytical process.

Q3: Why is there a focus on analyzing Clethodim Sulfoxide alongside Clethodim?

A: Clethodim Sulfoxide is a key metabolite of Clethodim, often forming through environmental degradation or metabolic processes []. Monitoring Clethodim Sulfoxide levels is crucial as it provides insights into the degradation pathway and persistence of Clethodim in the environment or within organisms. Furthermore, understanding the presence and behavior of Clethodim Sulfoxide helps ensure comprehensive risk assessment for Clethodim use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。